Home > Products > Screening Compounds P85234 > Streptomycin(3+)
Streptomycin(3+) -

Streptomycin(3+)

Catalog Number: EVT-1593767
CAS Number:
Molecular Formula: C21H42N7O12+3
Molecular Weight: 584.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.
Source

Streptomycin is produced naturally by the actinobacterium Streptomyces griseus. This soil bacterium synthesizes streptomycin as a secondary metabolite, which helps it compete against other microorganisms in its environment. The antibiotic is extracted and purified for pharmaceutical use, often in the form of streptomycin sulfate, which is a more soluble salt form.

Classification

Streptomycin falls under the classification of:

  • Antibiotics: Specifically, it is categorized as an aminoglycoside antibiotic.
  • Chemical Family: It belongs to the class of aminocyclitols, characterized by its cyclic structure and amino groups.
Synthesis Analysis

Methods

The synthesis of streptomycin involves several key steps, typically starting from simple organic compounds. The most common methods include:

  1. Biosynthetic Pathway: Streptomycin is biosynthesized from L-arginine and D-glucose through a series of enzymatic reactions within Streptomyces griseus. Key intermediates include streptidine and various sugar moieties that contribute to the final structure.
  2. Chemical Synthesis: Recent advancements have led to synthetic routes that utilize various reagents and catalysts to create streptomycin analogs. For instance, derivatives can be synthesized via reactions involving phenolic compounds and diazonium salts under acidic conditions .

Technical Details

  • Enzymatic Reactions: Enzymes such as phosphotransferases play critical roles in the modification of precursor molecules during biosynthesis.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is often employed for the purification and analysis of both streptomycin and its derivatives .
Molecular Structure Analysis

Structure

The molecular formula for streptomycin is C21H39N7O12C_{21}H_{39}N_{7}O_{12}. Its structure consists of a streptidine core linked to a disaccharide moiety, which includes two sugar units. The stereochemistry around several carbon atoms contributes significantly to its biological activity.

Data

  • Molecular Weight: Approximately 581.63 g/mol.
  • Functional Groups: Contains multiple hydroxyl groups (-OH), amino groups (-NH2), and a glycosidic bond connecting the sugar units.
Chemical Reactions Analysis

Reactions

Streptomycin undergoes various chemical reactions that can alter its activity or yield derivatives with enhanced properties:

  1. Oxidation: Streptomycin can be oxidized to form carboxylic acid derivatives, which may exhibit different antibacterial activities .
  2. Acylation and Alkylation: These reactions are used to synthesize derivatives that may have improved efficacy against resistant bacterial strains .

Technical Details

  • Kinetic Studies: Reaction rates can be analyzed using spectrophotometric methods to determine the concentration of streptomycin in solution based on absorbance changes at specific wavelengths .
Mechanism of Action

Process

Streptomycin exerts its antibacterial effect primarily through:

  1. Ribosomal Binding: It binds specifically to the 30S subunit of bacterial ribosomes, interfering with mRNA translation.
  2. Misreading of mRNA: This binding causes misreading during protein synthesis, leading to the production of nonfunctional proteins.

Data

  • Minimum Inhibitory Concentration (MIC): The effectiveness of streptomycin varies depending on the bacterial strain but typically ranges from 0.5 to 4 µg/mL against susceptible organisms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Streptomycin sulfate appears as a white crystalline powder.
  • Solubility: Highly soluble in water but less so in organic solvents.

Chemical Properties

  • pH Stability: Solutions are stable at pH values between 4 and 7.
  • Decomposition: Sensitive to heat and light; should be stored in a cool, dark place.
Applications

Scientific Uses

Streptomycin has several important applications:

  1. Antibiotic Therapy: Primarily used for treating tuberculosis and other serious bacterial infections.
  2. Research Tool: Utilized in laboratory settings for studying bacterial resistance mechanisms and ribosomal function.
  3. Agricultural Use: Employed as a pesticide in some agricultural practices due to its antibacterial properties.
Historical Context and Evolution of Streptomycin(3+) in Antimicrobial Research

Discovery and Early Applications in Tuberculosis Therapy

Streptomycin’s discovery in 1943–1944 by Selman Waksman and his student Albert Schatz at Rutgers University marked a watershed in antimicrobial research. Unlike penicillin’s serendipitous discovery, streptomycin resulted from systematic screening of soil actinomycetes, particularly Streptomyces griseus, for antibacterial properties [9] [10]. Initial in vitro trials demonstrated unprecedented efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), which had no effective chemotherapeutic options prior to the 1940s [4] [6].

The Medical Research Council (MRC) of the United Kingdom conducted the first randomized controlled trial (RCT) in 1946–1947, comparing streptomycin monotherapy with bed rest alone. Results showed a 51% improvement in pulmonary TB patients versus 8% in controls, cementing streptomycin’s therapeutic primacy [4]. However, the trial also exposed a critical flaw: 20% of treated patients developed drug-resistant TB strains within months, revealing the fragility of single-agent therapy [4]. This limitation spurred the development of combination therapy. By 1948, researchers integrated streptomycin with para-aminosalicylic acid (PAS), reducing resistance rates and establishing the paradigm for multi-drug TB regimens [4] [9].

Table 1: Impact of Streptomycin Combination Therapy on Tuberculosis Outcomes

Therapy RegimenResistance RateClinical Improvement RateStudy Duration
Streptomycin monotherapy20%51%6 months
Streptomycin + PAS<5%76%12 months
Historical controls (bed rest)N/A8%6 months

Transition from Clinical Primacy to Niche Use in Multidrug-Resistant Pathogens

Streptomycin’s initial dominance in TB therapy waned due to two interrelated factors: the rise of drug resistance and the development of safer antibiotics. Intrinsic resistance mechanisms in bacteria—including ribosomal mutations (e.g., rpsL gene encoding S12 protein), enzymatic modification (aminoglycoside adenyltransferase), and efflux pumps—rapidly eroded streptomycin’s efficacy [1] [5]. Chemostat experiments with Escherichia coli demonstrated that resistant mutants proliferated when streptomycin concentrations exceeded the minimum inhibitory concentration (MIC), causing a "lull period" of low bacterial growth before resistance emerged [1].

By the 1960s, streptomycin was supplanted by rifampicin and isoniazid as first-line TB drugs due to their superior safety profiles and oral bioavailability [6]. However, streptomycin retains niche applications:

  • Multidrug-resistant TB (MDR-TB): Used in combination regimens when resistance to first-line agents is confirmed [4].
  • Zoonotic infections: Remains effective against Yersinia pestis (plague) and Francisella tularensis (tularemia) [2].
  • Agricultural settings: Limited use in livestock for gram-negative infections under strict regulatory frameworks to minimize resistance spread [3] [5].

Table 2: Mechanisms of Streptomycin Resistance in Pathogenic Bacteria

Resistance MechanismGenetic BasisImpact on MICPathogen Examples
Ribosomal target alterationrpsL mutations (Lys43Arg)>100-fold increaseM. tuberculosis, E. coli
Enzymatic modificationaadA genes (aminoglycoside nucleotidyltransferases)50–100-fold increaseSalmonella spp., Pseudomonas
Efflux pump upregulationmtr system overexpression10–50-fold increaseNeisseria gonorrhoeae

Ethical and Intellectual Property Controversies in Streptomycin Development

The commercialization of streptomycin ignited enduring debates over ownership of biological discoveries and equitable credit allocation. Despite Albert Schatz’s pivotal role in isolating Streptomyces griseus, the patent application (U.S. Patent 2,449,866) listed only Selman Waksman, with Rutgers University assigning exclusive production rights to Merck & Co. [4] [10]. Schatz sued in 1950, resulting in a settlement granting him royalties and legal recognition as co-discoverer [10].

The 1952 Nobel Prize in Physiology or Medicine, awarded solely to Waksman, further obscured collaborative contributions. Key figures excluded from recognition included:

  • H. Corwin Hinshaw and William Feldman (Mayo Clinic), who validated streptomycin’s antitubercular efficacy in animal models and humans [10].
  • Jorgen Lehmann (Sweden), developer of PAS, which enabled effective combination therapy [9].

Ethical tensions also arose from the monetization of publicly funded research. Rutgers earned ~$350M in streptomycin royalties by 1950, raising questions about profit-sharing with scientific contributors and accessibility for low-income patients [8] [10]. The streptomycin model later influenced Bayh-Dole Act (1980) policies, balancing institutional patent rights with public health imperatives [4].

Table 3: Key Ethical Controversies in Streptomycin Development

Controversy AspectKey Parties InvolvedResolutionLong-term Impact
Inventorship disputeWaksman, Schatz, Rutgers UniversitySchatz granted royalties and co-inventor statusPrecedent for graduate student rights in patent claims
Nobel Prize omissionsFeldman, Hinshaw, LehmannNo post-hoc recognitionCriticism of Nobel Committee’s crediting practices
Commercialization vs. accessibilityMerck & Co., global health agenciesLicensing to multiple producers reduced costsInspired tiered pricing models for essential medicines

Properties

Product Name

Streptomycin(3+)

IUPAC Name

[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium

Molecular Formula

C21H42N7O12+3

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

InChI Key

UCSJYZPVAKXKNQ-HZYVHMACSA-Q

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.